molecular formula C10H12O2 B11973955 tricyclo[5.3.0.02,6]decane-3,8-dione CAS No. 28289-70-5

tricyclo[5.3.0.02,6]decane-3,8-dione

Cat. No.: B11973955
CAS No.: 28289-70-5
M. Wt: 164.20 g/mol
InChI Key: ZFLREHPAGPUVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[5.3.0.0²,⁶]decane-3,8-dione is a bicyclic diketone characterized by a fused tricyclic scaffold with two ketone groups at positions 3 and 6. Its molecular formula is C₁₀H₁₂O₂, and the IUPAC name reflects the bicyclic structure with bridgehead positions at carbons 2 and 7. This compound’s unique geometry arises from the strained [5.3.0.0²,⁶] ring system, which influences its reactivity and physical properties.

Properties

CAS No.

28289-70-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

tricyclo[5.3.0.02,6]decane-3,8-dione

InChI

InChI=1S/C10H12O2/c11-7-3-1-5-9(7)6-2-4-8(12)10(5)6/h5-6,9-10H,1-4H2

InChI Key

ZFLREHPAGPUVDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1C3C2CCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[5.3.0.02,6]decane-3,8-dione can be achieved through a series of photodimerization reactions. For instance, photodimerization of 1,5-diaryl-1,4-pentadien-3-ones can produce 4,5,9,10-tetraaryl-tricyclo[6.2.0.03,6]decane-2,7-diones . The reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves advanced organic synthesis techniques, including photochemical reactions and the use of specialized reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[5.3.0.02,6]decane-3,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tricyclo[5.3.0.02,6]decane-3,8-dione has several scientific research applications, including:

    Chemistry: It is used as a model compound in studying photochemical reactions and the mechanisms of photodimerization.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biologically active natural products.

    Medicine: Research is ongoing to explore its potential medicinal properties and applications in drug development.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tricyclo[5.3.0.02,6]decane-3,8-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes through its interaction with key proteins and enzymes.

Comparison with Similar Compounds

Table 1: Comparison of Tricyclic Diones

Property Tricyclo[5.3.0.0²,⁶]decane-3,8-dione 4,4',10-Trimethyl Tricyclo[7.3.1.0¹,⁶]-6,10-tridecadiene-2,8-dione
Molecular Formula C₁₀H₁₂O₂ C₁₆H₂₀O₂
Molecular Weight 164.20 244.32
Melting Point Not reported 112–115°C
Substituents None Methyl groups at positions 4, 4', 10
Commercial Availability Limited Available (Kanto Reagents)

Functional Analogs in Pesticide Chemistry

The Pesticide Chemicals Glossary highlights bicyclic diones such as procymidone (C₁₃H₁₁Cl₂NO₃) and vinclozolin (C₁₂H₉Cl₂NO₃), which share diketone functionalities but differ in ring systems and applications .

  • Procymidone : A 3-azabicyclo[3.1.0]hexane-2,4-dione derivative used as a fungicide. The nitrogen atom in its ring system enhances polarity and bioactivity compared to the all-carbon scaffold of tricyclo[5.3.0.0²,⁶]decane-3,8-dione.
  • Vinclozolin : A 2,4-oxazolidinedione with an ethenyl group, demonstrating how substituents and heteroatoms dictate pesticidal activity.

Table 2: Functional Comparison with Pesticidal Diones

Property Tricyclo[5.3.0.0²,⁶]decane-3,8-dione Procymidone Vinclozolin
Core Structure Tricyclic all-carbon Azabicyclo[3.1.0]hexane Oxazolidinedione
Heteroatoms None 1 Nitrogen 1 Nitrogen, 1 Oxygen
Key Substituents None 3,5-Dichlorophenyl, isopropyl 3,5-Dichlorophenyl, ethenyl
Applications Undocumented Fungicide Fungicide, plant growth regulator

Research Findings and Implications

  • Reactivity : The strained tricyclic core of tricyclo[5.3.0.0²,⁶]decane-3,8-dione likely favors ring-opening reactions or participation in Diels-Alder chemistry, contrasting with the stability of methylated analogs .
  • Biological Activity : Unlike pesticidal diones, the absence of heteroatoms or chlorinated substituents in the target compound may limit its bioactivity, highlighting the importance of functional group engineering .
  • Synthetic Utility : The parent compound’s simpler structure could serve as a precursor for synthesizing complex tricyclic systems, whereas methylated derivatives are optimized for commercial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.